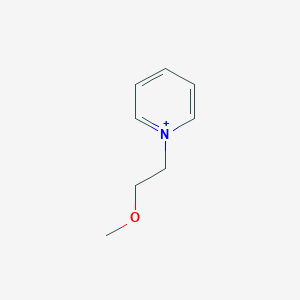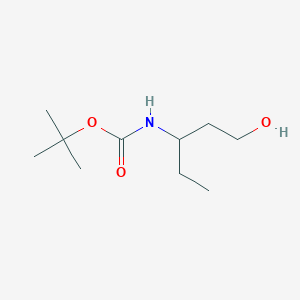
tert-Butyl (1-hydroxypentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (1-hydroxypentan-3-yl)carbamate, also known as tert-butyl carbamate or Boc-protected amino alcohol, is a widely used chemical compound in organic synthesis. It is a white crystalline solid that is soluble in most organic solvents. Tert-butyl carbamate is used as a protecting group for amino alcohols, which are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and natural products.
Applications De Recherche Scientifique
Tert-butyl carbamate is widely used as a protecting group for amino alcohols in organic synthesis. It is a versatile and stable protecting group that can be easily removed under mild conditions. Amino alcohols are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and natural products. Tert-butyl carbamate is also used as a reagent for the synthesis of carbamate derivatives, which are important building blocks in organic synthesis. In addition, tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate is used as a chiral auxiliary for asymmetric synthesis.
Mécanisme D'action
Tert-butyl carbamate acts as a protecting group for amino alcohols by forming a stable carbamate linkage. The carbamate group is stable under most reaction conditions, but can be easily removed under mild conditions by treatment with an acid, such as hydrochloric acid or trifluoroacetic acid. The mechanism of carbamate removal involves protonation of the carbamate nitrogen, followed by cleavage of the carbamate linkage.
Effets Biochimiques Et Physiologiques
Tert-butyl carbamate is not used as a drug, and therefore, its biochemical and physiological effects are not well studied. However, it is known that tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate is non-toxic and does not cause any adverse effects in laboratory animals when administered at low doses.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl carbamate is a versatile and stable protecting group for amino alcohols. It can be easily removed under mild conditions, which makes it a valuable tool for organic synthesis. However, it has some limitations, such as the need for a base to initiate the reaction, and the formation of hydrogen chloride gas as a byproduct. In addition, the carbamate group is sensitive to acidic conditions, which can cause unwanted side reactions.
Orientations Futures
Tert-butyl carbamate has many potential applications in organic synthesis, particularly in the synthesis of pharmaceuticals and natural products. Future research could focus on developing new methods for the synthesis of tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate, as well as exploring its use as a chiral auxiliary for asymmetric synthesis. In addition, the development of new protecting groups for amino alcohols could lead to the discovery of more efficient and selective methods for organic synthesis.
Méthodes De Synthèse
Tert-butyl carbamate can be synthesized by reacting tert-Butyl (1-hydroxypentan-3-yl)carbamate chloroformate with an amine in the presence of a base. The reaction proceeds via a substitution reaction, where the amine replaces the chloride ion in the tert-Butyl (1-hydroxypentan-3-yl)carbamate chloroformate. The resulting product is tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate and hydrogen chloride gas. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions.
Propriétés
Numéro CAS |
135065-68-8 |
|---|---|
Nom du produit |
tert-Butyl (1-hydroxypentan-3-yl)carbamate |
Formule moléculaire |
C10H21NO3 |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
tert-butyl N-(1-hydroxypentan-3-yl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
Clé InChI |
BUQMELIOJVZHGM-UHFFFAOYSA-N |
SMILES |
CCC(CCO)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(CCO)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-ethyl-3-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




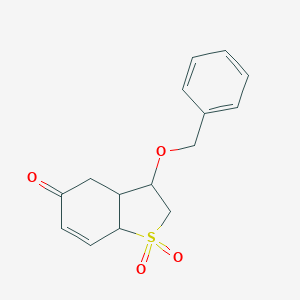
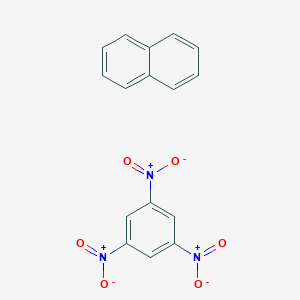
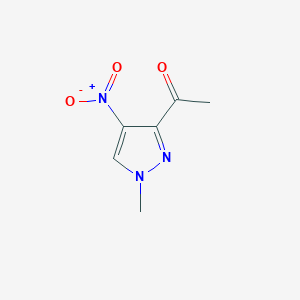
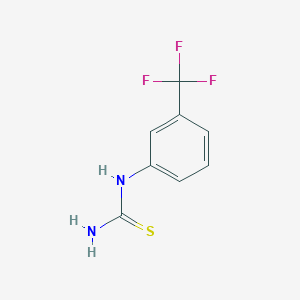
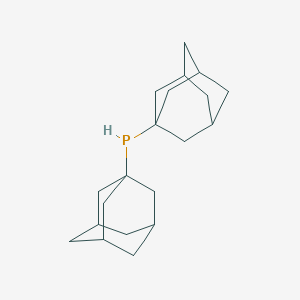
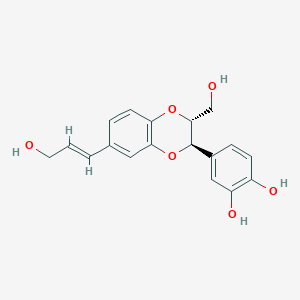
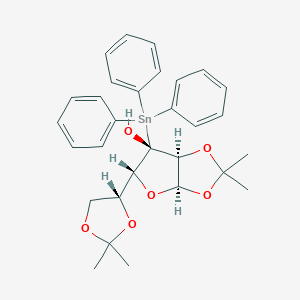
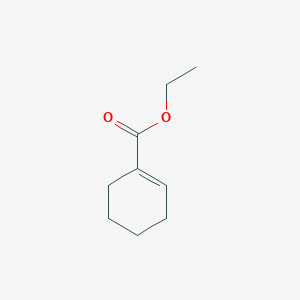

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
